盐酸艾达比星

描述

Idarubicin hydrochloride is a sterile, semi-synthetic, preservative-free solution antineoplastic anthracycline for intravenous use . It is an anthracycline antibiotic that is an anti-leukemia agent with higher DNA binding capacity and greater cytotoxicity than daunorubicin . It is also an orally administered anthracycline antineoplastic .

Synthesis Analysis

Idarubicin hydrochloride is a DNA-intercalating analog of daunorubicin which has an inhibitory effect on nucleic acid synthesis and interacts with the enzyme topoisomerase II . The absence of a methoxy group at position 4 of the anthracycline structure gives the compound a high lipophilicity which results in an increased rate of cellular uptake compared with other anthracyclines .

Molecular Structure Analysis

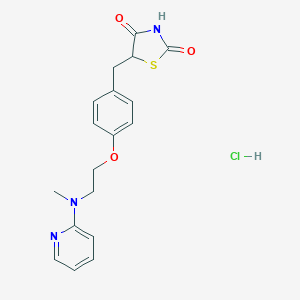

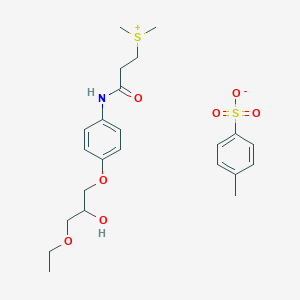

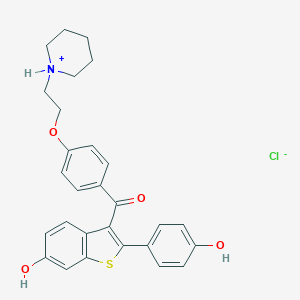

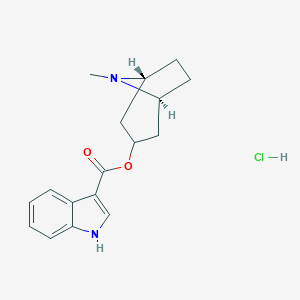

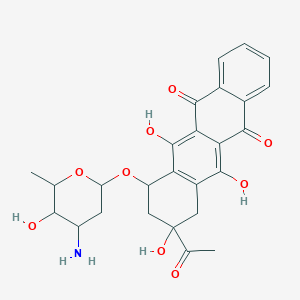

The molecular formula of Idarubicin hydrochloride is C26H27NO9 . Its average mass is 533.955 Da and its monoisotopic mass is 533.145264 Da .

Chemical Reactions Analysis

Idarubicin inserts itself into DNA and prevents DNA unwinding by interfering with the enzyme topoisomerase II . It has a strong binding capacity to DNA, in terms of frequency and efficiency, and reduces the template activity of DNA by binding to DNA or inducing DNA strand breaks in leukemic cells and inhibiting the DNA polymerase reaction .

科学研究应用

Acute Myeloid Leukemia (AML) Treatment

Idarubicin hydrochloride is primarily used in the treatment of AML. It is an anthracycline antineoplastic agent that interferes with DNA replication, leading to cell death . It has been shown to prolong overall survival and disease-free survival, increase complete remission rates, and reduce relapse rates in patients with newly diagnosed AML .

Nanotechnology-Based Drug Delivery

The lipophilicity of Idarubicin hydrochloride makes it suitable for nanotechnology-based drug delivery systems. These systems can enhance the drug’s therapeutic efficacy while minimizing side effects like cardiotoxicity and myelosuppression. Lipid-based nanoparticles, polymeric nanocarriers, and inorganic nanoparticles are some of the delivery systems explored for Idarubicin .

Combination Chemotherapy

Idarubicin is often used in combination with other chemotherapeutic agents, such as cytarabine, to treat AML. This combination is known to be more effective than single-agent therapy. The co-delivery of Idarubicin with other anti-cancer agents using nanocarriers has shown promising implications for future oncological therapy .

Smart Drug Delivery Systems (SDDS)

Idarubicin encapsulated in SDDS can be externally triggered to release the drug at the tumor site, enhancing tumoral drug uptake and response. This approach has demonstrated superior kinetics and increased drug uptake in tumors, leading to improved therapeutic outcomes .

Apoptosis Research

Idarubicin induces apoptosis in cancer cells, making it a valuable tool for apoptosis research. Studies have investigated its role in modulating apoptosis when combined with other agents like all-trans retinoic acid and vitamin D3 in leukemia blasts .

Topoisomerase II Inhibition

As a mechanism of action, Idarubicin inhibits topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition results in DNA strand breakage and cell death, making Idarubicin an effective agent against leukemias and lymphomas .

作用机制

Target of Action

Idarubicin hydrochloride primarily targets DNA and the enzyme topoisomerase II . DNA is the genetic material of cells, and topoisomerase II is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle .

Mode of Action

Idarubicin hydrochloride exerts its antineoplastic effects through several mechanisms. It forms complexes with DNA by intercalation between base pairs, which involves inserting itself into the DNA structure . This intercalation disrupts the normal DNA structure and prevents DNA unwinding .

Furthermore, idarubicin hydrochloride inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes . This inhibition of topoisomerase II results in DNA strand breakage .

Biochemical Pathways

The primary biochemical pathway affected by idarubicin hydrochloride is the DNA replication and transcription process . By intercalating into DNA and inhibiting topoisomerase II, idarubicin hydrochloride disrupts the normal function of DNA, leading to the inhibition of DNA and RNA synthesis and fragmentation of DNA . This disruption of DNA and RNA synthesis ultimately leads to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Idarubicin hydrochloride is extensively distributed in the body, with a distribution volume of approximately 1500 L/m² . It is metabolized in the liver to idarubicinol, an active metabolite . The elimination of idarubicin hydrochloride is primarily through the biliary route, with 8 to 10% excreted as idarubicinol and 2 to 5% as unchanged drug in the urine . The elimination half-life of idarubicin hydrochloride is about 22 hours .

Result of Action

The result of idarubicin hydrochloride’s action is the inhibition of DNA and RNA synthesis , leading to DNA fragmentation and ultimately cell death . This is particularly effective against rapidly dividing cells, such as cancer cells, which is why idarubicin hydrochloride is used as an antineoplastic agent .

Action Environment

The action, efficacy, and stability of idarubicin hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion . Additionally, patient-specific factors such as liver and kidney function can impact the drug’s pharmacokinetics . Therefore, dosage adjustments may be necessary in patients with impaired hepatic or renal function .

安全和危害

未来方向

属性

IUPAC Name |

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO9.ClH/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31;/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3;1H/t10-,15-,16-,17-,21+,26-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHPTYWUBOQMBP-RVFAQHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58957-92-9 (Parent) | |

| Record name | Idarubicin hydrochloride [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057852570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0047797 | |

| Record name | Idarubicin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57852-57-0 | |

| Record name | Idarubicin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57852-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Idarubicin hydrochloride [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057852570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Idarubicin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (7S-cis)-9-acetyl-7-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,9,11-trihydroxynaphthacene-5,12-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IDARUBICIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VV3MDU5IE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。